molecular formula C21H18ClN3O3S B250948 N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide

Cat. No. B250948
M. Wt: 427.9 g/mol
InChI Key: ALVXTMYCWJINPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) p300/CBP. It has been shown to have potential therapeutic applications in cancer treatment and other diseases related to abnormal gene expression.

Mechanism of Action

N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide binds to the bromodomain of p300/CBP, which prevents the acetylation of histones and other proteins. This inhibition leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide in lab experiments is its specificity for p300/CBP. However, its potency can vary depending on the cell type and experimental conditions. Additionally, it can be difficult to deliver N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide to cells in vivo due to its low solubility and stability.

Future Directions

There are several potential future directions for research on N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory disorders and infectious diseases. Further studies are needed to fully understand the mechanisms of action and potential applications of N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide.

Synthesis Methods

The synthesis of N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide involves several steps, including the reaction of 4-ethylbenzoyl chloride with 2-aminothiophenol to form 4-ethylbenzoylthiourea. This compound is then reacted with 2-chloro-4-nitroaniline to form N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-nitrofuran. Finally, the nitro group is reduced to form N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide.

Scientific Research Applications

N-[2-chloro-4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been extensively studied in cancer research, particularly in the area of epigenetics. It has been shown to inhibit the activity of p300/CBP, which are important HATs involved in the regulation of gene expression. This inhibition leads to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[2-chloro-4-[(4-ethylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H18ClN3O3S/c1-2-13-5-7-14(8-6-13)19(26)25-21(29)23-15-9-10-17(16(22)12-15)24-20(27)18-4-3-11-28-18/h3-12H,2H2,1H3,(H,24,27)(H2,23,25,26,29)

InChI Key

ALVXTMYCWJINPJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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